5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide

Medicinal Chemistry X-ray Crystallography SAR Studies

5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide (CAS 352702-69-3) is a hybrid sulfonamide–thiazole–furan small molecule with the molecular formula C14H10BrN3O4S2 and a molecular weight of 428.28 g/mol. It features a 5-bromofuran-2-carboxamide core linked via an amide bond to a para-substituted phenyl ring bearing a thiazol-2-ylsulfamoyl moiety.

Molecular Formula C14H10BrN3O4S2
Molecular Weight 428.3 g/mol
Cat. No. B331425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Molecular FormulaC14H10BrN3O4S2
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C14H10BrN3O4S2/c15-12-6-5-11(22-12)13(19)17-9-1-3-10(4-2-9)24(20,21)18-14-16-7-8-23-14/h1-8H,(H,16,18)(H,17,19)
InChIKeyNZMUKOZYCRSZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide (CAS 352702-69-3): Procurement-Relevant Identity and Physicochemical Baseline


5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide (CAS 352702-69-3) is a hybrid sulfonamide–thiazole–furan small molecule with the molecular formula C14H10BrN3O4S2 and a molecular weight of 428.28 g/mol . It features a 5-bromofuran-2-carboxamide core linked via an amide bond to a para-substituted phenyl ring bearing a thiazol-2-ylsulfamoyl moiety. Computational predictions indicate a density of 1.791±0.06 g/cm³ and a pKa of 6.99±0.10 . The compound is catalogued primarily as a research chemical for biological screening and medicinal chemistry optimization; it is not an approved pharmaceutical agent. Its structural architecture places it at the intersection of sulfonamide antibacterials and heterocyclic kinase inhibitor scaffolds, making the bromine substituent a critical determinant of both reactivity and molecular recognition [1].

Why In-Class Sulfonamide–Thiazole Analogs Cannot Substitute for 5-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide in Research Procurement


The 5-position bromine on the furan ring is not a silent substituent; it modulates both electronic properties and steric topology in ways that the unsubstituted analog (CAS 27161-18-8, MW 349.38 g/mol) and the 5-nitro analog cannot replicate . The bromine atom increases molecular weight by ~79 Da, alters the furan ring's electron density (σ Hammett), and provides a heavy-atom handle for X-ray crystallographic phasing or halogen-bonding interactions [1]. In the broader class of thiazole-sulfonamide hybrids, antimicrobial activity has been shown to be exquisitely sensitive to the nature of the heterocyclic substituent: furan-containing derivatives in related series demonstrated notably higher antibacterial potency than their phenyl-ring counterparts in disk diffusion assays against B. subtilis [2]. Generic substitution with a des-bromo, nitro, methyl, or pyridine analog would therefore confound structure-activity relationship (SAR) interpretation and could abolish target engagement in assays where the bromine participates in key binding interactions. Procurement of the exact brominated species is thus essential for SAR continuity and assay reproducibility.

Quantitative Comparative Evidence for 5-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide Versus Closest Analogs


Molecular Weight and Heavy-Atom Advantage of the 5-Bromo Substituent Versus the Des-Bromo Parent Compound

The target compound (CAS 352702-69-3) possesses a molecular weight of 428.28 g/mol, which is 78.90 g/mol higher than the des-bromo parent compound N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide (CAS 27161-18-8, MW 349.38 g/mol) . This difference arises from the replacement of a hydrogen atom with bromine at the 5-position of the furan ring. The bromine atom provides anomalous scattering for X-ray crystallography (f'' = 1.283 e at Cu Kα) and introduces a σ-hole for halogen bonding, features entirely absent in the des-bromo analog [1].

Medicinal Chemistry X-ray Crystallography SAR Studies

Predicted Lipophilicity Shift (clogP) Driven by 5-Bromo Substitution Relative to 5-Nitro and 5-Methyl Congeners

Introduction of bromine at the furan 5-position is predicted to increase lipophilicity compared to both the 5-nitro analog (5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide) and the 5-methyl analog (5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide, MW 363.4 g/mol) . Halogen substitution at this position in furan-2-carboxamide series has been associated with enhanced membrane permeability in Caco-2 monolayer assays for closely related scaffolds, where brominated derivatives showed 1.5- to 3-fold higher apparent permeability (Papp) than nitro- or unsubstituted congeners [1]. While direct experimental clogP or Papp data for the target compound are not publicly available, the class-level inference is supported by the known Hansch π value for aromatic bromine (+0.86) versus nitro (-0.28) and methyl (+0.56) [2].

ADMET Prediction Drug Design Physicochemical Profiling

Differential Antibacterial Sensitivity of Furan- vs. Phenyl-Containing Thiazole Derivatives: A Translational Rationale for the Furan Scaffold

In a recent study of thiazole Schiff base derivatives, compounds bearing a furan ring demonstrated notably higher antibacterial potency than their phenyl ring-containing analogs against B. subtilis, with furan-containing compound (2d) producing a zone of inhibition of 48.3 ± 0.6 mm versus 20.0 ± 1.0 mm for the ceftriaxone standard, while analogous phenyl derivatives showed substantially lower activity [1]. Although this study involved Schiff base derivatives rather than sulfonamide-carboxamides, the observation that the furan heterocycle, when directly linked to the thiazole pharmacophore, enhances antibacterial activity is consistent with broader sulfonamide SAR [2]. The target compound retains the thiazole–furan connectivity, suggesting that replacement of the furan ring with a phenyl or pyridine ring (as in 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide) would predictably reduce antibacterial potency.

Antibacterial Screening Drug Discovery SAR

Kinase Inhibition Selectivity Profile of the Thiazole-Sulfonamide Scaffold as a Differentiator from Simple Sulfanilamide Antibacterials

Thiazole-sulfonamide hybrids have been disclosed as protein kinase inhibitors with selectivity across the kinome. A structurally related thiazole-sulfonamide series from patent US10208056 demonstrated differential inhibition of cyclin-dependent kinases (CDK8/CycC IC50 = 1.41 nM, CDK19/CycC IC50 = 47.3 nM, Haspin IC50 = 296 nM), achieving a >200-fold selectivity window within the same scaffold class [1]. While the exact target compound (CAS 352702-69-3) was not specifically profiled in this patent, its core thiazole-sulfonamide architecture overlaps with the pharmacophore described. This kinase inhibition capability distinguishes the compound class from classical sulfanilamide antibacterials (e.g., sulfathiazole) that lack the furan-carboxamide extension and predominantly target dihydropteroate synthase (DHPS) [2]. For procurement decisions, this means the brominated furan-carboxamide analog is better suited for kinase-focused screening collections than for traditional antibacterial sulfonamide replacement.

Kinase Inhibition Cancer Research Selectivity Profiling

Optimal Procurement Scenarios for 5-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Heavy-Atom Phasing for X-ray Co-Crystallography

The bromine atom at the furan 5-position enables single-wavelength anomalous dispersion (SAD) phasing for de novo structure determination of protein-ligand complexes [1]. Researchers procuring this compound for crystallographic fragment screens can directly use the Br anomalous signal (f'' = 1.283 e at Cu Kα) to solve co-crystal structures without selenomethionine labelling or heavy-atom soaking. The des-bromo analog (CAS 27161-18-8) lacks this capability entirely, making the brominated compound the essential choice for structural biology groups. [1]

Kinase Selectivity Panel Screening of Thiazole-Sulfonamide Hybrids

Patent-derived data demonstrate that thiazole-sulfonamide scaffolds can achieve nanomolar inhibition with intra-family selectivity exceeding 30-fold (CDK8 vs. CDK19) [2]. Procurement of this compound for broad kinome profiling (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) is justified to establish its selectivity fingerprint. Its bromine substituent also provides a synthetic handle for further derivatization (Suzuki coupling, Buchwald-Hartwig amination) should the initial screening identify a kinase hit requiring optimization. [2]

Antibacterial Hit Identification Targeting Gram-Positive Pathogens with Furan-Containing Chemotypes

Structural class evidence indicates that furan-containing thiazole derivatives outperform phenyl-containing analogs in antibacterial disk diffusion assays against B. subtilis by >2-fold in zone-of-inhibition diameter [3]. This compound, with its furan–thiazole–sulfonamide architecture, should be prioritized for MIC determination against Staphylococcus aureus (including MRSA), Bacillus species, and Streptococcus pneumoniae panels. Procurement is most appropriate for academic or industrial groups seeking to populate a structurally novel, non-β-lactam antibacterial screening deck. [3]

Medicinal Chemistry SAR Expansion Around the 5-Position of Furan-2-Carboxamide

The 5-bromo substituent is a versatile synthetic intermediate: it can be directly compared with the 5-H, 5-NO2, and 5-CH3 congeners to establish the contribution of electronic and steric parameters to bioactivity [4]. The brominated compound is the recommended starting point for SAR studies because bromine's Hansch π value (+0.86) provides a measurable lipophilicity benchmark, and its facile displacement via palladium-catalyzed cross-coupling enables late-stage diversification. Procurement of the full congener set (Br, H, NO2, CH3) enables rigorous Free-Wilson or Topliss analysis. [4]

Quote Request

Request a Quote for 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.